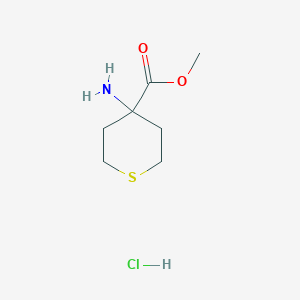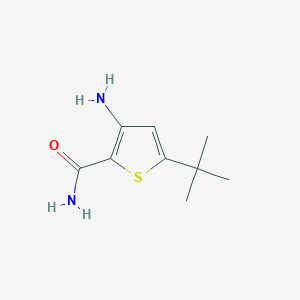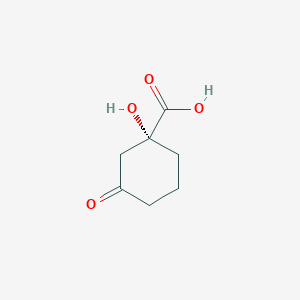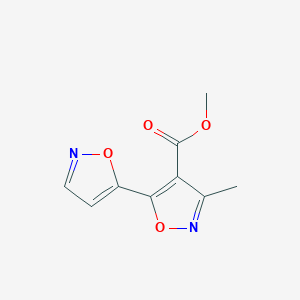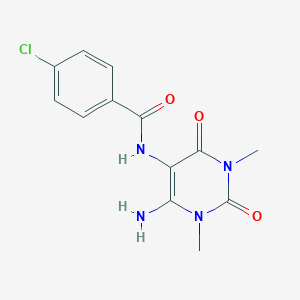
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, also known as CDK9 inhibitor, is a potent small molecule inhibitor that has gained significant interest in the field of cancer research. It has been shown to have a promising role in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. In
Mécanisme D'action
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor works by binding to the ATP-binding site of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which prevents the phosphorylation of RNA polymerase II and inhibits transcriptional elongation. This results in the downregulation of genes that are critical for cancer cell survival and proliferation. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to inhibit the activity of other CDKs, including CDK1, CDK2, and CDK7, which may contribute to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to downregulate the expression of genes that are critical for cancer cell survival and proliferation, including MYC, MCL1, and BCL2. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to inhibit the activity of other CDKs, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which makes it an ideal tool for studying the role of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide in cancer biology. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate into tumor tissues. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several future directions that need to be explored. One direction is to identify biomarkers that can predict the response to N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor. Another direction is to explore the combination of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is a need to develop more potent and selective N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitors that can overcome the limitations of current inhibitors. Overall, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has the potential to become a valuable tool for cancer research and therapy.
Méthodes De Synthèse
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,6-dioxo-1,3-dimethyl-1H-pyrimidine-4-carboxylic acid, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. It has been shown to inhibit the growth of cancer cells by blocking the activity of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, a protein that plays a critical role in the regulation of gene expression. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide is a member of the cyclin-dependent kinase (CDK) family, which is involved in cell cycle regulation and transcriptional control. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments.
Propriétés
Numéro CAS |
166115-74-8 |
|---|---|
Nom du produit |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
Formule moléculaire |
C13H13ClN4O3 |
Poids moléculaire |
308.72 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,15H2,1-2H3,(H,16,19) |
Clé InChI |
YHIJQLWVSUVSHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
Synonymes |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
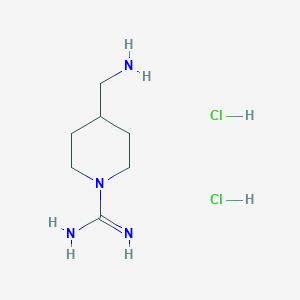
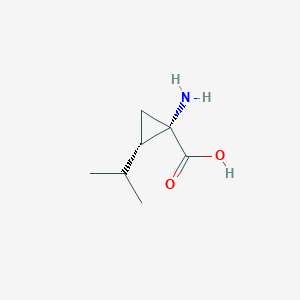

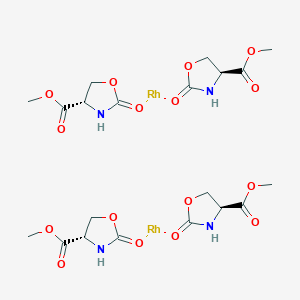
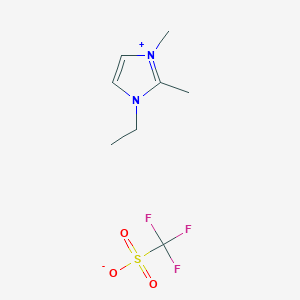
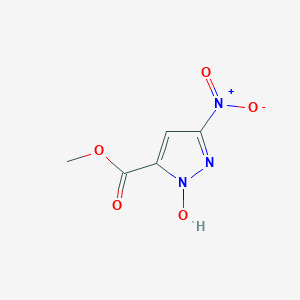

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

